11-[4-(2-Methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
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Overview
Description
11-[4-(2-Methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-methylphenyl group, and a benzimidazo[1,2-b]isoquinoline core with a carbonitrile group. Its intricate molecular architecture makes it a subject of study for its potential therapeutic applications and chemical properties.
Preparation Methods
The synthesis of 11-[4-(2-Methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the benzimidazo[1,2-b]isoquinoline core, followed by the introduction of the piperazine ring and the 2-methylphenyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to enhance efficiency and reduce costs .
Chemical Reactions Analysis
11-[4-(2-Methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, where different substituents can be introduced using appropriate reagents and conditions.
Scientific Research Applications
11-[4-(2-Methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 11-[4-(2-Methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves its interaction with molecular targets such as alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate. The compound acts as a ligand, binding to these receptors and modulating their activity, which can lead to various physiological effects .
Comparison with Similar Compounds
Similar compounds to 11-[4-(2-Methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile include:
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar structural features used as an antihypertensive agent.
These compounds share structural similarities with this compound, particularly the presence of the piperazine ring and aryl groups. the unique combination of the benzimidazo[1,2-b]isoquinoline core and the carbonitrile group in this compound distinguishes it from these related compounds and contributes to its specific chemical and biological properties .
Properties
Molecular Formula |
C27H27N5 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
11-[4-(2-methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C27H27N5/c1-19-8-2-6-12-24(19)30-14-16-31(17-15-30)27-21-10-4-3-9-20(21)22(18-28)26-29-23-11-5-7-13-25(23)32(26)27/h2,5-8,11-13H,3-4,9-10,14-17H2,1H3 |
InChI Key |
RXSZNQQBAZMKQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C4CCCCC4=C(C5=NC6=CC=CC=C6N35)C#N |
Origin of Product |
United States |
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